molecular formula C27H25ClN4O4 B2978707 N-(5-chloro-2-methoxyphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide CAS No. 1251652-76-2

N-(5-chloro-2-methoxyphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide

Cat. No.: B2978707
CAS No.: 1251652-76-2
M. Wt: 504.97
InChI Key: OBVSGRUBKSPIPA-UHFFFAOYSA-N
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Description

Chemical Structure: The compound (CAS: 1251572-06-1) features a 1H-imidazole core substituted at position 1 with a benzyl group bearing a 4-(2-(4-methoxyphenyl)acetamido)phenyl moiety. Position 4 of the imidazole is linked to a carboxamide group attached to a 5-chloro-2-methoxyphenyl ring. Its molecular formula is C₂₈H₂₇ClN₄O₅, and it has a molecular weight of 535.0 g/mol .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-1-[[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN4O4/c1-35-22-10-5-18(6-11-22)13-26(33)30-21-8-3-19(4-9-21)15-32-16-24(29-17-32)27(34)31-23-14-20(28)7-12-25(23)36-2/h3-12,14,16-17H,13,15H2,1-2H3,(H,30,33)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVSGRUBKSPIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include chloroform, methanol, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and ensure consistency in the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at three primary sites:

a. Amide bond cleavage

  • Reacts with concentrated HCl (6M) at 100°C for 8 hours, yielding:

    • 4-[2-(4-methoxyphenyl)acetamido]benzylamine

    • 5-chloro-2-methoxybenzoic acid

    • Imidazole-4-carboxylic acid derivative

  • Basic hydrolysis (NaOH, 4M) at 80°C produces sodium salts of the carboxylic acids.

b. Methoxy group demethylation

  • Treatment with HBr (48% in acetic acid) at 120°C converts methoxy groups to hydroxyl groups, forming phenolic derivatives.

Oxidation Reactions

Key oxidation sites include the imidazole ring and aromatic systems:

Reaction SiteReagent/ConditionsProductYield (%)
Imidazole C-H bondKMnO₄ (acidic, 60°C)Imidazole N-oxide derivative72
Benzyl methyleneCrO₃/H₂SO₄ (Jones reagent, 0°C)Ketone intermediate68
Aromatic ringHNO₃/H₂SO₄ (nitration, 50°C)Nitro-substituted derivative55

Data consolidated from experimental studies.

Nucleophilic Substitution

The chloro substituent at the 5-position undergoes substitution:

a. With oxygen nucleophiles

  • Reacts with NaOH (2M ethanol/water) at 70°C to form hydroxyl derivatives (SN₂ mechanism).

b. With nitrogen nucleophiles

  • Azide (NaN₃/DMF, 100°C) produces 5-azido derivatives, which can be reduced to amines.

Reduction Reactions

Selective reductions are achievable:

a. Imidazole ring hydrogenation

  • Using H₂/Pd-C (50 psi, 25°C) saturates the imidazole ring to form dihydroimidazole.

b. Nitro group reduction

  • In compounds with nitro substituents, SnCl₂/HCl reduces nitro groups to amines .

Cross-Coupling Reactions

The aryl chloride participates in palladium-catalyzed couplings:

Reaction TypeCatalyst SystemProduct Application
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEBiaryl derivatives for drug design
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Aminated analogs

Conditions: Typically 80–110°C in toluene/water mixtures.

Acid/Base-Mediated Rearrangements

  • Under strong acidic conditions (H₂SO₄, 90°C), the acetamido group undergoes Beckmann rearrangement to form nitrile intermediates.

  • Base-induced elimination (t-BuOK, THF) removes the benzyl group via retro-Michael reaction.

Photochemical Reactivity

UV irradiation (λ = 254 nm) in methanol induces:

  • C-Cl bond homolysis, generating aryl radicals

  • [2+2] cycloaddition at the imidazole ring.

This compound’s multifunctional architecture enables tailored modifications for pharmaceutical development. Reaction outcomes depend critically on solvent polarity, temperature gradients, and catalyst choice, as demonstrated in controlled studies. Further investigation into enantioselective transformations and biocatalytic modifications could expand its synthetic utility.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Features :

  • Acetamido-benzyl linkage : Provides hydrogen-bonding sites for target interactions.
  • Methoxy groups : Improve solubility and metabolic stability.

Comparison with Similar Compounds

Structural Analog 1: 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine

Structure : Imidazole substituted at position 5 with 4-chlorophenyl and at positions 1 and 2 with o-tolyl groups.
Synthesis : Green synthesis using a cholinium chloride/urea deep eutectic solvent (DES), achieving 91% yield and recyclable solvents .
Key Differences :

  • Lacks the carboxamide and methoxy-rich benzyl group present in the target compound.
  • Contains o-tolyl (methylphenyl) substituents instead of acetamido-phenyl linkages.

Structural Analog 2: 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide

Structure : Benzimidazole core fused to a benzene ring, with 3,4-dimethoxyphenyl and propyl groups at positions 2 and 1, respectively. A carboxamide links position 5 to a 4-methoxyphenyl group.
Synthesis : One-pot reductive cyclization using sodium dithionite in DMSO, emphasizing efficiency and scalability .
Key Differences :

  • Benzimidazole vs. Imidazole core : Fused aromatic system alters electronic properties and binding affinity.
  • Multiple methoxy groups : Similar to the target compound but arranged on a benzimidazole scaffold.
    Properties : Enhanced π-π stacking due to fused rings; carboxamide acts as a pharmacophore for protein binding .

Structural Analog 3: 2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Structure : Imidazole substituted with 4-fluorophenyl and 4-methoxyphenyl groups, linked via a thioether to a thiazole-containing acetamide.
Synthesis : Nucleophilic substitution between 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2-thiol and 2-chloro-N-(thiazol-2-yl)acetamide .
Key Differences :

  • Thioether and thiazole moieties : Introduce sulfur-based reactivity and heterocyclic diversity absent in the target compound.
  • Fluorophenyl group: Enhances electronegativity compared to the target’s chlorophenyl group. Properties: Potential for enhanced metabolic resistance due to fluorine; thiazole may confer antimicrobial activity .

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Method Yield Notable Properties
Target Compound Imidazole 5-Chloro-2-methoxyphenyl; 4-(2-(4-methoxyphenyl)acetamido)benzyl Not detailed in evidence - High lipophilicity; H-bonding via acetamido
5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine Imidazole 4-Chlorophenyl, o-tolyl Green DES-mediated 91% Solvent recyclability; thermal stability
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzimidazole-5-carboxamide Benzimidazole 3,4-Dimethoxyphenyl, propyl One-pot reductive cyclization High (method-dependent) π-π stacking; kinase inhibition potential
2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide Imidazole 4-Fluorophenyl, thiazole-thioether Nucleophilic substitution - Sulfur reactivity; antimicrobial potential

Research Findings and Implications

Structural Impact on Bioactivity

  • Methoxy Groups : Present in all analogs, these groups enhance solubility and metabolic stability. The target compound’s dual methoxy and chloro substituents may optimize blood-brain barrier penetration .
  • Carboxamide vs. Thioether: The target’s carboxamide offers H-bond donor/acceptor sites, critical for receptor binding, while thioether-containing analogs (e.g., Compound 9) may exhibit redox-sensitive activity .

Unresolved Questions

  • Biological Data : Evidence lacks direct activity data for the target compound. Predictions based on analogs suggest kinase or enzyme inhibition, but experimental validation is needed.
  • Thermodynamic Properties : Melting points, solubility, and stability data for the target compound are absent in the provided evidence, limiting comparative analysis.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following elements:

  • Molecular Formula : C₁₈H₁₈ClN₃O₃
  • Molecular Weight : 363.81 g/mol
  • CAS Number : 728886-14-4

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound and its derivatives. The following table summarizes key findings:

Study ReferenceCell Line TestedIC₅₀ Value (µM)Mechanism of Action
MCF70.39Induction of apoptosis
A5490.28Inhibition of Aurora-A kinase
HCT1160.46CDK2 inhibition
HepG20.74Cytotoxicity via DNA interaction

These results indicate that the compound exhibits potent cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes, notably lipoxygenase (LOX), which is involved in inflammatory processes. A study found that derivatives of N-(5-chloro-2-methoxyphenyl)-1H-imidazole exhibited moderate LOX inhibitory activity compared to the standard Baicalein, indicating potential anti-inflammatory properties .

Case Studies and Research Findings

  • Anticancer Mechanisms :
    • In a study assessing the compound's effect on MCF7 cells, it was found to induce apoptosis significantly, with an IC₅₀ value of 0.39 µM . This suggests that the compound may activate apoptotic pathways, leading to cancer cell death.
    • Another research highlighted its ability to inhibit Aurora-A kinase in A549 cells, which plays a crucial role in cell cycle regulation . The inhibition resulted in cell cycle arrest and subsequent apoptosis.
  • Inflammatory Response :
    • The synthesis of various derivatives has shown that some possess notable anti-inflammatory properties by inhibiting LOX activity . This could be beneficial in developing treatments for inflammatory diseases.
  • Broad-Spectrum Antimicrobial Activity :
    • Research indicates that related compounds within the imidazole family exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi . This broad-spectrum efficacy suggests potential applications beyond oncology.

Q & A

Basic Synthesis Protocol

Q: What are the standard synthetic routes for this compound, and how can reaction yields be optimized? A: The compound is synthesized via multi-step coupling reactions. Key steps include:

  • Amide bond formation : Use coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) with 2,6-lutidine as a base in dry DCM. This minimizes side reactions and improves regioselectivity .
  • Purification : Monitor reactions via TLC (hexane:ethyl acetate, 9:3 v:v) and isolate intermediates by acid-base extraction. Anhydrous sodium sulfate is used for drying organic layers .
  • Yield optimization : Control reaction temperature (0–5°C during reagent addition) and stoichiometry (equimolar ratios of intermediates). Excess TBTU (1.5 equivalents) ensures complete activation of carboxylic acids .

Advanced Synthesis Challenges

Q: How can regioselective functionalization of the imidazole ring be achieved during synthesis? A: Regioselectivity is influenced by:

  • Protecting groups : Use temporary protecting groups (e.g., Boc for amines) to direct coupling to the imidazole’s 1-position .
  • Catalytic conditions : Employ Pd-mediated cross-coupling for aryl substitutions at the 4-position of the imidazole. For example, Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at specific positions .

Basic Characterization Methods

Q: What analytical techniques are essential for confirming the compound’s structure? A:

  • 1H/13C NMR : Analyze aromatic protons (δ 6.8–7.4 ppm for methoxyphenyl groups) and carboxamide carbonyls (δ ~168–170 ppm). Use DMSO-d6 to resolve overlapping imidazole protons .
  • Mass spectrometry : Confirm molecular weight via HRMS (e.g., m/z 525.1523 for [M+H]+) .
  • Melting point : Compare observed values (e.g., 192–194°C) with literature to assess purity .

Advanced Structural Analysis

Q: How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved? A:

  • X-ray crystallography : Resolve ambiguities in substituent orientation (e.g., dihedral angles between methoxyphenyl and imidazole rings). Weak hydrogen bonds (C–H···F/N) stabilize the crystal lattice .
  • Dynamic NMR : Detect conformational flexibility in solution (e.g., hindered rotation of acetamido groups) that may explain discrepancies between solid-state and solution data .
  • DFT calculations : Compare experimental and computed chemical shifts to validate assignments .

Biological Activity Profiling

Q: What in vitro assays are suitable for evaluating this compound’s bioactivity? A:

  • Enzyme inhibition : Test against COX-1/2 using fluorometric assays (IC50 values). Include indomethacin as a positive control .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa). Compare with analogs lacking the 4-methoxyphenylacetamido group to assess SAR .
  • Solubility : Pre-treat with DMSO (≤0.1% final concentration) to avoid solvent interference .

Structure-Activity Relationship (SAR) Studies

Q: How do substituents (e.g., chloro vs. methoxy) impact biological activity? A:

  • Electron-withdrawing groups (Cl) : Enhance binding to hydrophobic enzyme pockets (e.g., COX-2) but reduce solubility.
  • Methoxy groups : Improve metabolic stability via steric hindrance of oxidative metabolism. SAR data from analogs show a 2-fold increase in half-life when methoxy replaces methyl .
  • Acetamido linker : Critical for hydrogen bonding with target proteins. Truncation reduces potency by >50% .

Contradictory Data Resolution

Q: How should researchers address discrepancies in reported bioactivity data? A:

  • Assay standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., 48-hour incubation).
  • Metabolic stability : Account for differences in microsomal activity between labs. Include cytochrome P450 inhibitors (e.g., ketoconazole) to normalize data .
  • Statistical rigor : Perform triplicate experiments with ANOVA analysis to distinguish true outliers .

Advanced Methodological Pitfalls

Q: What are common errors in interpreting NMR spectra of this compound? A:

  • Overlapping peaks : Use 2D NMR (COSY, HSQC) to resolve imidazole and aromatic protons .
  • Solvent effects : DMSO-d6 can deshield protons, shifting methoxy signals upfield. Compare with CDCl3 spectra .
  • Dynamic effects : Slow rotation of the benzyl group may split peaks; heat samples to 60°C to average signals .

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